molecular formula C13H14N2O2 B2895213 4-[(E)-1-(dimethylamino)ethylidene]-2-phenyl-1,3-oxazol-5(4H)-one CAS No. 220684-41-3

4-[(E)-1-(dimethylamino)ethylidene]-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No. B2895213
CAS RN: 220684-41-3
M. Wt: 230.267
InChI Key: QOVWXSIIFZZFFA-PKNBQFBNSA-N
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Description

The compound “4-[(E)-1-(dimethylamino)ethylidene]-2-phenyl-1,3-oxazol-5(4H)-one” has a molecular formula of C13H14N2O2 . It is also known by its IUPAC name, 4-[1-(Dimethylamino)ethylidene]-2-phenyl-1,3-oxazol-5(4H)-one .


Molecular Structure Analysis

The molecular structure of this compound consists of a 1,3-oxazol-5(4H)-one ring attached to a phenyl group and a dimethylaminoethylidene group . The exact 3D conformer and other structural details can be found in databases like PubChem .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 230.26 g/mol . It has a density of 1.1±0.1 g/cm³, a boiling point of 297.9±50.0 °C at 760 mmHg, and a flash point of 134.0±30.1 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds . Its topological polar surface area is 42 Ų .

Scientific Research Applications

Synthesis and Characterization

The compound and its derivatives have been extensively studied for their synthesis and structural characterization. For instance, a study focused on the synthesis, characterization, and crystallographic studies of a related azine moiety, demonstrating the utility of microwave irradiation technique for efficient synthesis. This compound exhibits significant intermolecular and intramolecular hydrogen bonding interactions in its crystal structure, contributing to our understanding of the structural properties of such compounds (Kurian et al., 2013).

Optical and Electronic Applications

Research into the nonlinear optical absorption and third-order nonlinear optical properties of novel derivatives reveals potential applications in optical devices. One study highlighted a compound's switchable absorption behavior, which could be leveraged in optical limiting applications (Rahulan et al., 2014). Another study synthesized fluorescent solvatochromic dyes, showcasing the potential of these compounds in developing ultrasensitive fluorescent molecular probes for biological studies (Diwu et al., 1997).

properties

IUPAC Name

(4E)-4-[1-(dimethylamino)ethylidene]-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-9(15(2)3)11-13(16)17-12(14-11)10-7-5-4-6-8-10/h4-8H,1-3H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVWXSIIFZZFFA-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C(=O)OC(=N1)C2=CC=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\1/C(=O)OC(=N1)C2=CC=CC=C2)/N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(E)-1-(dimethylamino)ethylidene]-2-phenyl-1,3-oxazol-5(4H)-one

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